3,4-dihydro-2H-pyran-5-carboxylic acid

Catalog No.
S764772
CAS No.
40915-37-5
M.F
C6H8O3
M. Wt
128.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-dihydro-2H-pyran-5-carboxylic acid

CAS Number

40915-37-5

Product Name

3,4-dihydro-2H-pyran-5-carboxylic acid

IUPAC Name

3,4-dihydro-2H-pyran-5-carboxylic acid

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

InChI

InChI=1S/C6H8O3/c7-6(8)5-2-1-3-9-4-5/h4H,1-3H2,(H,7,8)

InChI Key

MIBCYYGVLHFYSD-UHFFFAOYSA-N

SMILES

C1CC(=COC1)C(=O)O

Canonical SMILES

C1CC(=COC1)C(=O)O

Synthesis and Characterization:

3,4-Dihydro-2H-pyran-5-carboxylic acid (DHPA) is a relatively simple organic molecule with the chemical formula C₆H₈O₃. While its natural occurrence is limited, researchers have developed various methods for its synthesis. These methods often involve cyclization reactions of starting materials like levulinic acid or γ-butyrolactone [, ].

Once synthesized, DHPA can be characterized using various techniques common in organic chemistry. These techniques include nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, high-performance liquid chromatography (HPLC) or mass spectrometry (MS) for purity analysis, and elemental analysis to confirm the elemental composition [].

Potential Applications:

While research on DHPA is ongoing, it holds potential applications in various scientific fields:

  • Organic synthesis: DHPA can serve as a building block for the synthesis of more complex molecules, including biologically active compounds and natural product derivatives []. Its relatively simple structure and presence of functional groups make it a versatile starting material for further chemical modifications.
  • Material science: Recent studies have explored the potential use of DHPA in the development of new functional materials. For example, researchers have investigated its application in the synthesis of polymers with unique properties like biodegradability or self-assembly capabilities.

3,4-Dihydro-2H-pyran-5-carboxylic acid is a cyclic organic compound characterized by a six-membered ring containing both carbon and oxygen atoms, specifically featuring a carboxylic acid functional group. Its chemical structure can be represented as follows:

C6H8O3\text{C}_6\text{H}_8\text{O}_3

This compound is notable for its potential reactivity due to the presence of the carboxylic acid group, which can participate in various

  • Oxidation: This compound can be oxidized to produce lactones or additional carboxylic acids. Common oxidizing agents used include potassium permanganate and chromium trioxide.
  • Reduction: The carboxylic acid group can be reduced to form alcohols or other reduced derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The compound can engage in nucleophilic substitution reactions where the carboxylic acid group is replaced by other functional groups, facilitated by reagents like thionyl chloride or phosphorus tribromide.

These reactions highlight the versatility of 3,4-dihydro-2H-pyran-5-carboxylic acid in synthetic organic chemistry.

The synthesis of 3,4-dihydro-2H-pyran-5-carboxylic acid can be accomplished through several methods:

  • Cyclization of Hydroxybutanoic Acid Derivatives: This method involves cyclizing 4-hydroxybutanoic acid derivatives under acidic conditions, typically using an acid catalyst such as p-toluenesulfonic acid.
  • Palladium-Catalyzed Reactions: This approach allows for the formation of the pyran ring with greater efficiency and selectivity, especially when combined with other functional group transformations.
  • Continuous Flow Synthesis: In industrial settings, continuous flow techniques optimize reaction conditions for scalable production, enhancing efficiency and reducing waste.

These methods reflect the compound's synthetic accessibility and potential for large-scale production.

3,4-Dihydro-2H-pyran-5-carboxylic acid finds applications in various fields:

  • Pharmaceuticals: It serves as a key intermediate in the synthesis of bioactive compounds and pharmaceuticals .
  • Agricultural Chemicals: Some derivatives are explored for use in agrochemicals due to their potential biological activity .
  • Material Science: The compound can be utilized in developing new materials with specific properties owing to its unique chemical structure.

These applications underscore the compound's significance in both research and industry.

Studies on interaction mechanisms involving 3,4-dihydro-2H-pyran-5-carboxylic acid often focus on its reactivity with singlet oxygen. Research indicates that electron-donating substituents at specific positions enhance reaction rates with singlet oxygen, suggesting that electronic effects play a crucial role in its reactivity. Understanding these interactions is vital for optimizing its use in various applications.

Several compounds share structural similarities with 3,4-dihydro-2H-pyran-5-carboxylic acid. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
3,4-Dihydro-2H-pyranLacks the carboxylic acid groupLess reactive due to absence of functional group
Tetrahydro-2H-pyran-3-carboxylic acidSimilar structure but different substitution patternsVariations in reactivity and applications
3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylic acidContains nitrogen heteroatom within the ringOffers different reactivity profiles due to nitrogen

The uniqueness of 3,4-dihydro-2H-pyran-5-carboxylic acid lies in its specific ring structure combined with the carboxylic acid group, allowing for a wide range of

The carboxylic acid functional group in 3,4-dihydro-2H-pyran-5-carboxylic acid exhibits characteristic reactivity patterns consistent with α,β-unsaturated carboxylic acids. The compound demonstrates moderate acidity with an estimated pKa value ranging from 4.2 to 4.8, placing it within the typical range for conjugated carboxylic acid systems [1] [2] [3].

The carboxylic acid group undergoes nucleophilic acyl substitution reactions through the well-established addition-elimination mechanism [4] [5]. The carbonyl carbon exhibits electrophilic character due to the electron-withdrawing nature of the oxygen atom, while the hydroxyl group serves as a suitable leaving group. The conjugated system enhances the electrophilicity of the carbonyl carbon through resonance stabilization of the resulting carboxylate anion [6].

The relative reactivity of the carboxylic acid follows the established trend for carboxylic acid derivatives. The free carboxylic acid exhibits moderate reactivity toward nucleophilic acyl substitution, being more reactive than carboxylate salts and amides but less reactive than acid halides and anhydrides [7] [8] [9]. This reactivity pattern enables selective transformations under appropriate reaction conditions.

Common reactions include esterification with alcohols under acid catalysis, amidation with amines, and salt formation with bases. The compound readily forms sodium and potassium salts under basic conditions, demonstrating typical weak acid behavior [1] [10]. The carboxylic acid group can be converted to acid chlorides using reagents such as oxalyl chloride, thionyl chloride, or phosphorus trichloride, facilitating subsequent derivatization reactions [11] [12].

Pyran Ring Chemical Behavior

The 3,4-dihydro-2H-pyran ring system exhibits unique chemical behavior characteristic of partially saturated oxygen-containing heterocycles. The ring maintains significant stability under normal conditions while displaying reactivity patterns consistent with enol ether systems [14].

The pyran ring demonstrates moderate electron density distribution, with the oxygen atom contributing to the overall electronic character through both inductive and resonance effects [15] [16]. The ring system is best described as a saturated tetrahydropyran with a localized double bond between C-4 and C-5 positions, rather than a fully aromatic system [17] [14].

Chemical transformations of the pyran ring include ring-opening reactions under acidic conditions, oxidation to form more highly oxidized pyran derivatives, and reduction to yield tetrahydropyran-3-carboxylic acid [18] . The ring system participates in electrophilic addition reactions at the C-4 and C-5 positions, with regioselectivity influenced by electronic and steric factors [19] [20].

The pyran ring exhibits stability toward nucleophilic attack under neutral and mildly basic conditions but becomes susceptible to ring-opening under strongly acidic conditions. This behavior enables selective protection and deprotection strategies in synthetic applications [21] [22]. The ring system can undergo thermal rearrangement reactions at elevated temperatures, leading to various cyclic and acyclic products [23] [15].

Electronic Distribution and Resonance Effects

The electronic distribution in 3,4-dihydro-2H-pyran-5-carboxylic acid results from the interplay between the pyran ring oxygen atom and the conjugated carboxylic acid system. The oxygen atom in the pyran ring influences the electronic density through both inductive withdrawal and resonance donation effects [24] [25].

The carboxylic acid group exhibits classical resonance stabilization, with the carboxylate anion formed upon deprotonation showing equivalent resonance structures. This delocalization of negative charge over both oxygen atoms accounts for the enhanced acidity compared to simple alcohols [3] [6]. The resonance hybrid structure features C-O bonds with partial double-bond character, contributing to the overall stability of the conjugate base.

The pyran ring oxygen atom participates in resonance interactions with the adjacent carbon atoms, creating regions of alternating electron density. The C-2 and C-4 positions exhibit partial positive character due to the electron-withdrawing inductive effect of oxygen, while the C-3 position shows enhanced electron density through resonance donation [26] [16].

The C-5 position, bearing the carboxylic acid substituent, experiences electronic activation through the adjacent double bond system. This positioning creates a push-pull electronic effect, with the electron-rich pyran ring system and the electron-deficient carboxylic acid group influencing the overall reactivity pattern [27] [28].

Computational studies and nuclear magnetic resonance spectroscopy confirm the electronic distribution patterns, showing characteristic chemical shifts consistent with the proposed electronic structure [29] . The 1H nuclear magnetic resonance spectrum displays signals at δ 11.4 (carboxylic acid proton), δ 7.70 (vinyl proton), and δ 4.08 (OCH₂ protons), confirming the electronic environment [18].

Acid-Base Properties and pKa Determination

The acid-base properties of 3,4-dihydro-2H-pyran-5-carboxylic acid are dominated by the carboxylic acid functional group, which exhibits typical weak acid behavior. The compound displays an estimated pKa value in the range of 4.2-4.8, consistent with α,β-unsaturated carboxylic acid systems [1] [2] [31].

The acidity of the compound is enhanced relative to simple aliphatic carboxylic acids due to the electron-withdrawing effect of the pyran ring oxygen atom and the resonance stabilization provided by the conjugated system [3] [10]. The carboxylate anion formed upon deprotonation benefits from delocalization of the negative charge across the carboxylate group, with additional stabilization from the adjacent pyran ring system.

Comparison with related compounds reveals that the pKa value is similar to benzoic acid (pKa 4.20) and intermediate between formic acid (pKa 3.77) and acetic acid (pKa 4.76) [2] [10]. This positioning reflects the moderate electron-withdrawing character of the pyran ring substituent compared to phenyl groups or simple alkyl substituents.

The compound exhibits typical carboxylic acid behavior in acid-base reactions, forming stable salts with inorganic bases such as sodium hydroxide and potassium carbonate. The neutralization reactions proceed quantitatively under appropriate conditions, enabling straightforward preparation of carboxylate salts for synthetic applications [1] [10].

Temperature and solvent effects on the pKa value follow predictable patterns, with polar protic solvents generally stabilizing the ionized form and reducing the apparent pKa value. The compound maintains its acid-base properties across a wide temperature range, enabling applications in diverse synthetic conditions [32] [31].

Structure-Reactivity Relationships

The structure-reactivity relationships in 3,4-dihydro-2H-pyran-5-carboxylic acid arise from the unique combination of the pyran ring system and the carboxylic acid functional group. The positioning of the carboxylic acid at the C-5 position creates a conjugated system that significantly influences the reactivity profile [33].

The pyran ring oxygen atom exerts both inductive and resonance effects on the carboxylic acid group, modulating its electrophilic character and affecting reaction rates in nucleophilic acyl substitution reactions. The electron-withdrawing inductive effect of oxygen enhances the electrophilicity of the carbonyl carbon, while resonance interactions provide additional stabilization pathways [8] [9].

Steric factors play a minimal role in most reactions due to the relatively unencumbered nature of the carboxylic acid group. The planar arrangement of the pyran ring and the carboxylic acid substituent allows for efficient orbital overlap and electronic communication between the functional groups [34] [35].

The compound demonstrates enhanced reactivity in electrophilic aromatic substitution reactions compared to simple pyran derivatives, with the electron-withdrawing carboxylic acid group activating the ring system toward electrophilic attack. Conversely, the electron-rich pyran ring system reduces the electrophilicity of the carboxylic acid group compared to simple aliphatic carboxylic acids [36] [37].

Synthetic applications exploit these structure-reactivity relationships through selective functionalization strategies. The compound serves as a versatile building block for the synthesis of more complex heterocyclic systems, with the reactivity pattern enabling regioselective transformations at both the pyran ring and the carboxylic acid positions [38] .

The stability of the compound under various reaction conditions makes it suitable for multi-step synthetic sequences. The pyran ring provides protection for the oxygen atom while allowing selective manipulation of the carboxylic acid group, enabling the preparation of diverse derivatives with preserved ring integrity [22].

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (75%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (25%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3,4-Dihydro-2H-pyran-5-carboxylic acid

Dates

Last modified: 08-15-2023

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